2-(5-Amino-1H-indol-1-yl)acetic acid
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Overview
Description
2-(5-Amino-1H-indol-1-yl)acetic acid: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology . The indole nucleus is a common structural motif in many bioactive molecules, making it a valuable target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-1H-indol-1-yl)acetic acid can be achieved through several methods. One common approach involves the indolization of ethyl levulinate p-acetaminophenylhydrazone The reaction typically requires specific conditions such as the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is one of the most widely used methods for the industrial production of indole derivatives . This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring system.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Amino-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
2-(5-Amino-1H-indol-1-yl)acetic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may target specific enzymes or signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-Amino-2-methyl-1H-indol-3-yl)acetic acid: A derivative with similar structural features but different biological activities.
Uniqueness: 2-(5-Amino-1H-indol-1-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(5-aminoindol-1-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6,11H2,(H,13,14) |
InChI Key |
UAKLWQUBWIDLME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C=C1N |
Origin of Product |
United States |
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